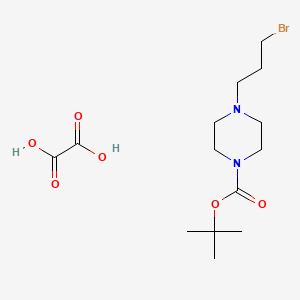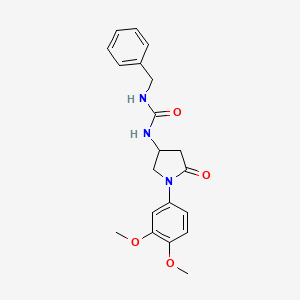
1-Benzyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. This compound is also known as BDMU and has been found to exhibit a wide range of biological activities that make it an attractive candidate for further research.
科学的研究の応用
Crystal Structure Analysis
Research on similar compounds, such as chlorfluazuron, highlights the utility of urea derivatives in structural biology and crystallography. The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, provides insights into the molecular geometry, intermolecular interactions, and potential binding modes of similar urea compounds, aiding in the development of new materials and drugs (Cho et al., 2015).
Hydrogen Bonding and Complexation
Studies on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have explored the substituent effect on complexation, demonstrating the significance of urea derivatives in understanding hydrogen bonding mechanisms and molecular recognition. This knowledge is critical for designing supramolecular architectures and understanding biological interactions (Ośmiałowski et al., 2013).
Synthesis and Reactivity
Research into the synthesis and reactivity of urea derivatives, such as the study on hindered ureas as masked isocyanates, reveals their potential in organic synthesis, particularly in carbamoylation reactions under neutral conditions. These findings are pivotal for developing synthetic methodologies and creating novel compounds with potential pharmaceutical applications (Hutchby et al., 2009).
Anticancer Activity
The synthesis and biological evaluation of urea derivatives, like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, for their antiproliferative activity against various cancer cell lines highlight the potential of urea derivatives in medicinal chemistry as anticancer agents. These compounds provide a foundation for the development of new therapeutic agents targeting specific pathways involved in cancer progression (Feng et al., 2020).
特性
IUPAC Name |
1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-9-8-16(11-18(17)27-2)23-13-15(10-19(23)24)22-20(25)21-12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKEKAFJVUSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

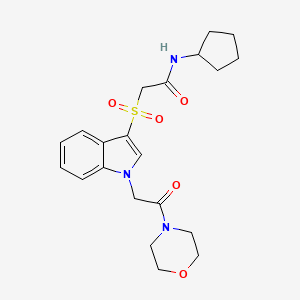
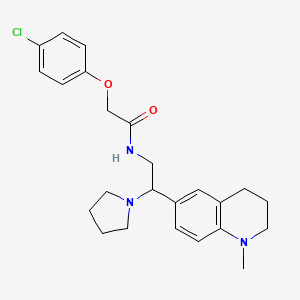
![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)
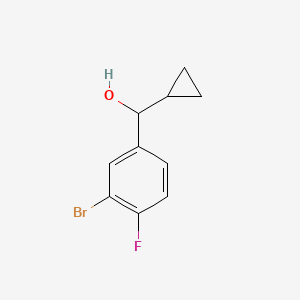
![1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol](/img/structure/B2609084.png)
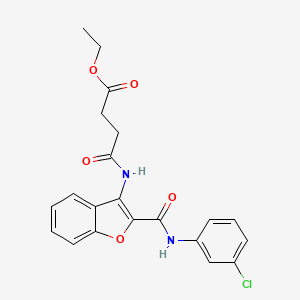
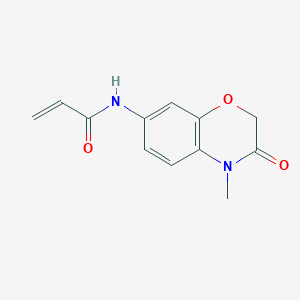
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)

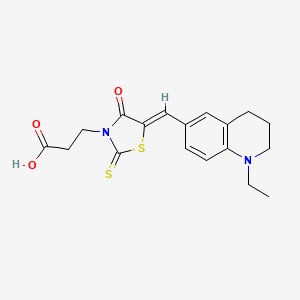


![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
